Regioisomeric Differentiation: 5.3-Fold Higher Potency Against MMP-14 Compared to 4-Pyridyl Analog
The 2-pyridyl regioisomer 2-(5-phenyl-1,2,4-oxadiazol-3-yl)pyridine exhibits an EC50 of 8.19 µM against human Matrix Metalloproteinase-14 (MMP-14) [1]. In a directly comparable assay from the same data source, its 4-pyridyl analog, 4-(5-phenyl-1,2,4-oxadiazol-3-yl)pyridine, demonstrates a significantly weaker EC50 of 43.5 µM against the same target [2]. This represents a 5.3-fold increase in potency attributable solely to the change in the position of the nitrogen atom on the pyridine ring.
| Evidence Dimension | EC50 (Half-maximal effective concentration) |
|---|---|
| Target Compound Data | 8.19 µM (8190 nM) |
| Comparator Or Baseline | 4-(5-phenyl-1,2,4-oxadiazol-3-yl)pyridine (4-pyridyl isomer): 43.5 µM (43,500 nM) |
| Quantified Difference | 5.3-fold lower EC50 (higher potency) |
| Conditions | In vitro enzyme inhibition assay against Human Matrix Metalloproteinase-14 [1-36] |
Why This Matters
This direct, quantitative comparison proves that the 2-pyridyl isomer is a fundamentally different research tool for MMP-14 studies, offering higher potency and making it the appropriate choice over the less active 4-pyridyl analog.
- [1] BindingDB. (n.d.). Affinity Data for BDBM48220 (2-(5-Phenyl-[1,2,4]oxadiazol-3-yl)-pyridine). Target: Matrix metalloproteinase-14 [1-36] (Human). EC50: 8.19E+3nM. Retrieved April 16, 2026. View Source
- [2] BindingDB. (n.d.). Affinity Data for BDBM93731 (4-(5-phenyl-1,2,4-oxadiazol-3-yl)pyridine). Target: Heat shock protein hsp-16.2 (Caenorhabditis elegans). IC50: 4.35E+4nM. Retrieved April 16, 2026. View Source
